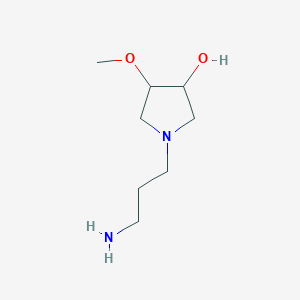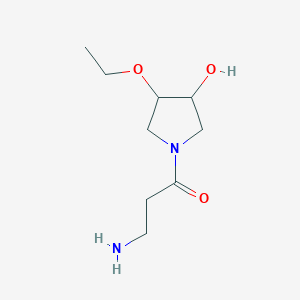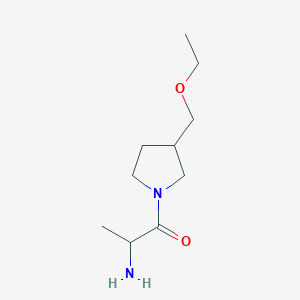
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It is also known as 2-methyl-1-oxo-1-(1-pyrrolidinyl)-2-propanamine . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one”. Pyrrolidine derivatives in general can undergo a variety of chemical reactions due to the presence of the nitrogen atom and the possibility of functionalization .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Probing the Effect of Arm Length and Interactions in Cu(II) Complex Formation This study explores the synthesis of unsymmetrical N-capped tripodal amines, examining their use in forming Cu(II) complexes. The research provides insight into the impact of arm length and chelate ring sequences on complex structure, demonstrating the significance of these factors in coordination chemistry (Keypour et al., 2015).
Pyrrole and Pyrrole Derivatives Pyrrole derivatives, crucial for biological molecules like heme and chlorophyll, are discussed for their synthesis via condensation of amines with carbonyl-containing compounds. This study highlights the broad utility of pyrrole systems in generating a wide range of derivatives with significant biological and chemical applications (Anderson & Liu, 2000).
Coordination Chemistry and Ligand Development
Zn(II) Schiff Base Complex Synthesis Research into tripodal amines led to the development of a Zn(II) Schiff base complex, showcasing the utility of these amines in creating complexes with potential catalytic and biological applications. The study illustrates the synthesis and structural characterization of these complexes (Rezaeivala, 2017).
Palladium(II) Complexes as Ethylene Dimerization Catalysts The synthesis of (imino)pyridine palladium(II) complexes and their application as ethylene dimerization catalysts highlight the role of unsymmetrical amines in catalysis. This study provides both experimental and theoretical analysis, contributing to the understanding of catalyst design for industrial processes (Nyamato et al., 2015).
Development of New Compounds
Synthesis of Pyrrolidin-2-ones Derivatives Investigations into pyrrolidin-2-ones and their derivatives, important for the synthesis of medicinal molecules, focus on the introduction of various substituents to enhance biological activity. This research underlines the significance of pyrrolidin-2-ones in pharmaceutical development, showcasing methods for generating novel compounds (Rubtsova et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including “2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one”, have potential for further exploration in drug discovery due to their versatile scaffold . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolidine ring have been found to interact with various receptors and proteins, contributing to their biological activity .
Mode of Action
The exact mode of action of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one It’s worth noting that cathinone derivatives, which share structural similarities with this compound, are known to inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one Compounds with a similar pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one Similar compounds have been reported to display psychoactive properties due to their ability to inhibit protein-transporting monoamines .
Eigenschaften
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDUYFRXQDASSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



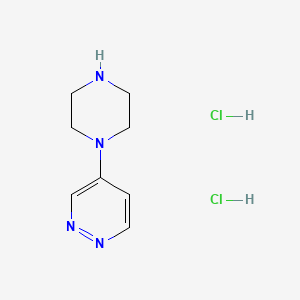

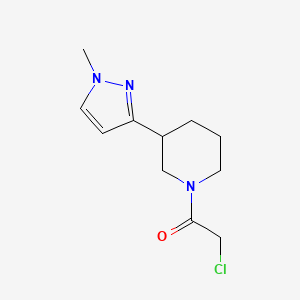




![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
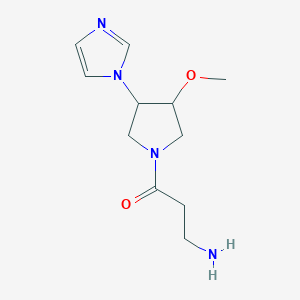
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
